molecular formula C12H23BrN2 B14795529 3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide

Cat. No.: B14795529
M. Wt: 275.23 g/mol
InChI Key: GLYLHMCJISWWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide is a chemical compound with the molecular formula C12H21BrN2. It belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide typically involves the reaction of 1-heptyl-1H-imidazole with vinyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium derivatives, while oxidation reactions can produce imidazole oxides .

Scientific Research Applications

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics .

Properties

Molecular Formula

C12H23BrN2

Molecular Weight

275.23 g/mol

IUPAC Name

3-ethenyl-1-heptyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C12H22N2.BrH/c1-3-5-6-7-8-9-14-11-10-13(4-2)12-14;/h4,10-11H,2-3,5-9,12H2,1H3;1H

InChI Key

GLYLHMCJISWWLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[NH+]1CN(C=C1)C=C.[Br-]

Origin of Product

United States

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